molecular formula C19H16N2O B8222965 (R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Cat. No.: B8222965
M. Wt: 288.3 g/mol
InChI Key: UJADDXAPWQSGKQ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C19H16N2O and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R)-4-benzyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)17-10-4-8-15-9-5-11-20-18(15)17/h1-11,16H,12-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJADDXAPWQSGKQ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Quinoline-Oxazoline Ligands in Asymmetric Catalysis: From Conception to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of enantiomerically pure compounds has positioned asymmetric catalysis as an indispensable tool in modern chemistry, particularly within the pharmaceutical and materials science sectors. At the heart of this discipline lies the chiral ligand, the molecular architect responsible for inducing stereoselectivity. Among the diverse families of "privileged" ligands, the quinoline-oxazoline (QUINOX) scaffold has carved a significant niche. This technical guide provides an in-depth exploration of the history, rational design, synthesis, and application of QUINOX ligands. We will delve into the mechanistic underpinnings of their function, showcase their evolution through structural modifications, and provide validated protocols for their synthesis and use in key C-C bond-forming reactions, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity and practical insight.

Introduction: The Imperative for Chiral Control

The biological activity of chiral molecules is often profoundly dependent on their absolute stereochemistry. One enantiomer of a drug may be therapeutic while the other is inactive or, in notorious cases, dangerously toxic. This reality necessitates synthetic methods that can produce single enantiomers with high fidelity. Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, represents the most elegant and economically viable solution.

The efficacy of an asymmetric catalyst is almost entirely dictated by the chiral ligand coordinating to the metal center.[1] These ligands create a chiral environment, forcing the reactants to approach each other in a specific orientation, thereby favoring the formation of one enantiomer over the other. Oxazoline-containing ligands have emerged as a particularly successful class due to their straightforward synthesis from readily available chiral amino alcohols, their modular nature, and their robust coordination to a variety of metal centers.[2][3] The fusion of an oxazoline ring with a quinoline moiety introduces a unique combination of steric and electronic properties, giving rise to the powerful QUINOX ligand family.

The Genesis and Design Principles of QUINOX Ligands

The development of QUINOX ligands was a logical progression from the success of earlier pyridine-oxazoline (PyOX) and bis(oxazoline) (BOX) systems.[4][5] Researchers sought to introduce a more sterically demanding and electronically tunable backbone than pyridine, leading to the quinoline scaffold.

Causality Behind the Design:

  • Steric Influence: The extended aromatic system of the quinoline group, compared to pyridine, provides a larger chiral pocket around the metal center. This enhanced steric hindrance can more effectively dictate the trajectory of incoming substrates, leading to higher enantioselectivity.

  • Electronic Tuning: The quinoline ring's electronics can be readily modified through substitution on the benzo portion of the fused ring system. This allows for fine-tuning of the Lewis acidity of the coordinated metal center, which can be critical for catalyst activity and selectivity.[6]

  • Rigid Bidentate Chelation: The N,N-bidentate coordination of the quinoline nitrogen and the oxazoline nitrogen to a metal ion forms a rigid five-membered chelate ring. This rigidity is crucial for transmitting the chiral information from the ligand to the catalytic site effectively.

The initial synthesis of chiral oxazolinylquinoline ligands was pioneered by Chelucci and co-workers, who developed methods starting from quinoline derivatives and chiral amino alcohols, establishing a foundational route for this ligand class.[7]

Structural Evolution and Ligand Diversification

The modularity of the QUINOX scaffold has been a key driver of its development. Researchers can systematically vary two main components to create a library of ligands optimized for specific reactions.

3.1 Modification of the Oxazoline Ring: The stereocenter of the ligand, which is ultimately responsible for inducing asymmetry, resides on the oxazoline ring.[2] This stereocenter is derived from a chiral β-amino alcohol precursor. By simply changing the starting amino alcohol (e.g., valinol, phenylalaninol, tert-leucinol), one can install different substituents (isopropyl, benzyl, tert-butyl) at the 4-position of the oxazoline ring. This allows for a systematic probing of steric effects close to the metal center.

3.2 Tuning the Quinoline Backbone: Substituents can be introduced on the quinoline ring to modulate electronic properties or introduce additional steric bulk. For example, electron-withdrawing groups can increase the Lewis acidity of the metal catalyst, potentially enhancing its reactivity, while bulky groups can further refine the shape of the chiral pocket.

Below is a conceptual workflow for the synthesis of a QUINOX ligand.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification A 2-Cyanoquinoline D Cyclocondensation (Reflux in Chlorobenzene) A->D B Chiral Amino Alcohol (e.g., (S)-Valinol) B->D C Lewis Acid Catalyst (e.g., ZnCl2) C->D catalysis E Crude QUINOX Ligand D->E F Purification (Column Chromatography) E->F G Pure Chiral QUINOX Ligand F->G

Caption: General workflow for the synthesis of a QUINOX ligand.

Mechanism of Action in Asymmetric Catalysis

QUINOX ligands are most commonly complexed with Lewis acidic metal salts, such as copper(II) triflate (Cu(OTf)₂).[8] The resulting complex is a potent chiral Lewis acid catalyst. The mechanism of stereoselection can be illustrated using the example of an enantioselective aza-Friedel-Crafts reaction.[9][10]

The Catalytic Cycle:

  • Catalyst Formation: The QUINOX ligand coordinates to the Cu(II) center.

  • Substrate Activation: The imine substrate coordinates to the chiral copper complex. This coordination increases the electrophilicity of the imine carbon and positions it within the chiral environment of the ligand.

  • Stereoselective Attack: The bulky substituent on the ligand's oxazoline ring blocks one face of the coordinated imine. The nucleophile (an electron-rich aromatic ring like indole) is therefore directed to attack from the less sterically hindered face.

  • Product Release: The product, now containing a newly formed stereocenter, dissociates from the copper center, regenerating the catalyst for the next cycle.

The following diagram illustrates this catalytic cycle.

G Catalyst [Cu(QUINOX)]²⁺ Catalyst ActiveComplex Chiral Active Complex [Cu(QUINOX)(Imine)]²⁺ Catalyst->ActiveComplex + Imine Imine Imine Substrate Imine->ActiveComplex Attack Diastereoselective C-C Bond Formation ActiveComplex->Attack Nucleophile Nucleophile (e.g., Indole) Nucleophile->Attack Face-selective attack ProductComplex Product Complex Attack->ProductComplex ProductComplex->Catalyst regenerates Product Enantioenriched Product ProductComplex->Product releases

Caption: Catalytic cycle for a QUINOX-Cu(II) catalyzed reaction.

Key Applications in Asymmetric Synthesis

QUINOX ligands have proven effective in a range of important asymmetric transformations. Their performance is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the product.

Reaction TypeMetalTypical SubstratesAchieved Yield (%)Achieved ee (%)
Aza-Friedel-Crafts Cu(II)Indoles, Pyrroles + Imines71 - 94up to 96
Michael Addition Cu(II)Indoles + NitroolefinsModerate - Goodup to 81
Allylic Oxidation Cu(I)CyclohexeneModerateup to 77
Dehydration Cu(II)Secondary AlcoholsGood - ExcellentN/A (achiral)

Data compiled from multiple sources, including references[6][8][10][11]. Note that performance is highly substrate and condition-dependent.

The aza-Friedel-Crafts reaction, in particular, has been extensively studied using QUINOX-metal complexes for the synthesis of chiral 3-indolyl-3-amino-oxindoles, which are valuable scaffolds in medicinal chemistry.[10][12]

Experimental Protocols: A Practical Guide

To ensure trustworthiness and reproducibility, the following protocols are provided based on established literature procedures.

6.1 Protocol: Synthesis of a Representative (S)-tert-Butyl-QUINOX Ligand

This protocol is adapted from methodologies described for the synthesis of oxazolinyl-type ligands.[7]

Materials:

  • 2-Cyanoquinoline (1.0 mmol, 154.2 mg)

  • (S)-tert-Leucinol (1.1 mmol, 128.9 mg)

  • Anhydrous Zinc(II) Chloride (0.1 mmol, 13.6 mg)

  • Anhydrous Chlorobenzene (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-cyanoquinoline, (S)-tert-leucinol, and anhydrous zinc(II) chloride.

  • Add anhydrous chlorobenzene via syringe.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 132°C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (20 mL) and wash with a saturated aqueous solution of EDTA (2 x 15 mL) to remove the zinc salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ligand.

6.2 Protocol: General Procedure for a Cu(II)-QUINOX Catalyzed Aza-Friedel-Crafts Reaction

This protocol is a generalized representation of procedures found in the literature.[8][10]

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 mmol, 18.1 mg)

  • (S)-tert-Butyl-QUINOX ligand (0.055 mmol)

  • Isatin-derived N-Boc ketimine (0.5 mmol)

  • Indole (0.6 mmol)

  • Anhydrous Toluene (2 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Cu(OTf)₂ and the QUINOX ligand.

  • Add anhydrous toluene and stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.

  • Add the isatin-derived N-Boc ketimine to the catalyst solution.

  • Cool the mixture to the desired reaction temperature (e.g., 0°C or -20°C).

  • Add the indole and stir the reaction at that temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by passing it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

The quinoline-oxazoline ligand framework has firmly established itself as a valuable tool in the asymmetric catalysis toolbox. Its rational design, based on steric and electronic principles, and its modular synthesis have enabled the development of highly effective catalysts for important organic transformations. The journey from the initial concept to a diverse and widely applied ligand family showcases the power of systematic ligand design in catalysis.

Future research will likely focus on several key areas:

  • Heterogenization: Immobilizing QUINOX catalysts on solid supports to improve recyclability and facilitate use in flow chemistry systems.[11][13]

  • New Reaction Discovery: Applying QUINOX-metal complexes to new and challenging asymmetric reactions.

  • Computational Modeling: Using chemoinformatic and DFT methods to better predict ligand performance and guide the design of next-generation catalysts with even greater activity and selectivity.[14]

As the demand for complex, enantiopure molecules continues to grow, the insights gained from the history and development of QUINOX ligands will undoubtedly inspire the creation of even more powerful catalysts for the challenges that lie ahead.

References

  • Beckert, R., et al. (2002). New Derivatives of Quinoxaline – Syntheses, Complex Formation and their Application as Controlling Ligands for Zinc. Zeitschrift für Naturforschung B, 57(8), 946-956. (URL not directly applicable to QUINOX but provides context on quinoxaline chemistry).
  • He, Y., et al. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC. [Link]

  • ResearchGate. (n.d.). Quinoline-oxazoline ligand 12 furnishes low-to-moderate enantioselectivity and chemical yields. ResearchGate. [Link]

  • Kandhasamy, S., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ResearchGate. [Link]

  • Chen, Z., et al. (2021). New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction. Organic & Biomolecular Chemistry. [Link]

  • Sborz, M., et al. (2023). Advanced Catalysts for Olefin Synthesis: Copper(II) Quinoline-Fused Oxazolidines in Alcohol Dehydration. PMC. [Link]

  • Reddy, G. S., et al. (2023). Asymmetric aza-Friedel–Crafts reaction of newly developed ketimines: access to chiral indeno[1,2-b]quinoxaline architectures. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Gualandris, D. (2000). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA. [Link]

  • Johnson, J. S., & Evans, D. A. (2000). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]

  • PMC. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PMC. [Link]

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews. [Link]

  • MDPI. (2022). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. MDPI. [Link]

  • McManus, H. A., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(11), 6381-6450. [Link]

  • Olen, C. L. (2022). Chemoinformatic methods for the identification of more optimal copper-bis(oxazoline) catalysts and mechanistic investigations into the catalytic, enantioselective tin-amine protocol. IDEALS - University of Illinois. [Link]

  • ResearchGate. (2020). Copper catalysis for the synthesis of quinolines and isoquinolines. ResearchGate. [Link]

  • PMC. (2023). Chiral amido-oxazoline functionalized MCM-41: A sustainable heterogeneous catalyst for enantioselective Kharasch–Sosnovsky and Henry reactions. PMC. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low enantioselectivity with (R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Product: (R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole Common Name: (R)-Quinox CAS: 259105-55-0 Application: Asymmetric Catalysis (Pd-catalyzed aerobic oxidations, Wacker-type cyclizations, Cu/Ni-catalyzed cross-couplings).[1]

Welcome to the Application Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because your enantiomeric excess (ee) is lower than reported, or your reactivity has plateaued.

This guide is not a generic manual. It is a diagnostic system designed to isolate the variable—kinetic, thermodynamic, or material—that is compromising your stereoselection. The (R)-Quinox ligand relies on a rigid N,N-bidentate chelation to create a chiral pocket; if that pocket is distorted, hydrolyzed, or out-competed, selectivity collapses.

Part 1: The Diagnostic Workflow

Before altering reaction conditions, identify the failure mode using this logic tree.

TroubleshootingFlow Start START: Low Enantioselectivity (<80% ee) CheckLigand Step 1: Ligand Integrity Check (H-NMR) Start->CheckLigand Hydrolysis Oxazoline Ring Open? (Signals at 3.5-4.5 ppm shift) CheckLigand->Hydrolysis PurityAction ACTION: Recrystallize/Repurchase. Store under inert gas. Hydrolysis->PurityAction Yes CheckStoich Step 2: Stoichiometry Check (L:M Ratio) Hydrolysis->CheckStoich No (Spectra Clean) Background Is Ligand < 1.2 equiv vs Metal? CheckStoich->Background RatioAction ACTION: Increase L:M to 1.2:1 or 1.5:1. Suppress racemic background. Background->RatioAction Yes CheckCond Step 3: Reaction Conditions Background->CheckCond No (Ratio is >1.2:1) Solvent Coordinating Solvent? (MeCN, DMSO) CheckCond->Solvent SolventAction ACTION: Switch to non-coordinating (DCM, Toluene, THF). Solvent->SolventAction Yes Review Substrate Design Review Substrate Design Solvent->Review Substrate Design No

Caption: Diagnostic logic flow for isolating the root cause of low enantioselectivity in Quinox-mediated catalysis.

Part 2: Critical Troubleshooting (Q&A)

Category A: Ligand Integrity & Storage

Q: My ligand is a sticky oil or has turned yellow. Is it still good? A: (R)-Quinox is typically a solid but can appear as a viscous oil if trace solvent remains. However, a yellow/orange discoloration often indicates oxidation of the benzylic position or hydrolysis.

  • The Mechanism: The oxazoline ring is sensitive to moisture. Hydrolysis opens the ring to form an amino-ester or amide, which coordinates to the metal achirally (or less selectively).

  • The Fix: Run a 1H-NMR in CDCl3. Look for the characteristic triplet/multiplet of the oxazoline CH2 protons around 4.0–4.6 ppm. If you see broad peaks or shifts, repurify. Store the ligand in a desiccator or glovebox.

Q: I see "Non-Linear Effects" mentioned in literature. Should I worry about my ligand's optical purity? A: Yes. Quinox ligands can exhibit Non-Linear Effects (NLE) . This means the ee of your product is not always linearly proportional to the ee of your ligand due to the formation of metal-ligand aggregates (dimers) in solution [1].

  • Positive NLE (+): A 50% ee ligand gives 90% ee product (catalyst reservoir effect).

  • Negative NLE (-): A 99% ee ligand gives 90% ee product (heterochiral aggregates are more active).

  • The Fix: Ensure your ligand is >99% ee. Do not blend batches of varying purity without testing.

Category B: Reaction Optimization

Q: Why is my ee stuck at 10-20%? A: This is the hallmark of a Racemic Background Reaction .

  • The Cause: If you use a 1:1 Ligand-to-Metal ratio, any slight impurity in the ligand or weighing error leaves "free" metal in the solution. Free Pd(II) or Cu(II) is often a faster (but racemic) catalyst than the bulky chiral complex.

  • The Fix: Adopt the "Sigman Standard" : Use a 1.2:1 to 1.5:1 ratio of Ligand to Metal [2]. This ensures every metal atom is wrapped in a chiral environment.

Q: I changed the counter-ion from OTf to OAc and the ee dropped. Why? A: The counter-ion alters the "bite angle" and the tightness of the ion pair.

  • The Mechanism: Triflate (OTf-) is non-coordinating, creating a cationic, highly Lewis-acidic metal center with an open coordination site for the substrate. Acetate (OAc-) can bridge metal centers or coordinate tightly, blocking the chiral pocket or forcing a different geometry.

  • The Fix: Stick to the literature precedent for your specific transformation. For Pd-catalyzed oxidations, cationic pathways (using AgSbF6 or AgOTf additives) often yield higher ee than neutral halide/acetate systems.

Category C: Substrate Specifics

Q: The reaction works for phenyl substrates but fails for alkyl substrates. A: The (R)-Quinox pocket relies on


-stacking  or steric interlocking between the ligand's benzyl group and the substrate.
  • The Fix: If your substrate lacks an aromatic ring to engage with the benzyl group, the discrimination between faces is purely steric and weaker. Consider switching to a bulky tert-butyl-oxazoline analog (tBu-Quinox) if the benzyl interaction is absent.

Part 3: Mechanistic Insight

Understanding how the ligand works allows you to predict failure. The diagram below illustrates the active catalytic species in a typical Pd(II)-catalyzed oxidation.

CatalyticCycle Precatalyst Pd(OAc)2 + (R)-Quinox (XS) ActiveSpecies Active Species [Pd(Quinox)(Solv)]2+ Precatalyst->ActiveSpecies -OAc / +Solvent SubstrateBind Substrate Coordination ActiveSpecies->SubstrateBind +Substrate TransitionState Chiral Transition State SubstrateBind->TransitionState Enantio-determining Step ProductRelease Product + Pd(0)/Pd(II)-H TransitionState->ProductRelease Oxidation ProductRelease->ActiveSpecies Re-oxidation (O2/Benzoquinone)

Caption: Simplified catalytic cycle showing the critical coordination step where ligand excess protects against racemic pathways.

Part 4: Standardized Protocols

Protocol A: The "Racemic Control" Validation

Before trusting your chiral results, you must characterize the background reaction.

  • Set up two parallel vials.

  • Vial A: Standard reaction with (R)-Quinox (1.2 equiv) + Metal (1.0 equiv).

  • Vial B: Reaction with No Ligand + Metal (1.0 equiv).

  • Run both for 1 hour.

  • Analysis: If Vial B shows >5% conversion, you have a "background rate" problem. You must lower the temperature or change the oxidant to favor the catalyzed pathway over the uncatalyzed one.

Protocol B: Ligand Recovery & Purification

If you suspect hydrolysis:

  • Dissolve the ligand in minimal DCM.

  • Wash rapidly with cold, dilute NaHCO3 (do not use strong acid/base).

  • Dry over Na2SO4 and concentrate.

  • Recrystallization: Dissolve in hot Hexanes/EtOAc (10:1) and cool slowly to -20°C. Hydrolyzed impurities usually remain in the mother liquor.

References

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[2] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456–494.[2]

  • DeLuca, R. J., Edwards, J. L., Steffens, L. D., Michel, B. W., Qiao, X., Zhu, C., Cook, S. P., & Sigman, M. S. (2013). Wacker-Type Oxidation of Internal Alkenes Using Pd(Quinox) and TBHP.[3] The Journal of Organic Chemistry, 78(4), 1682–1686.

  • Gligorich, K. M., & Sigman, M. S. (2009). Recent advancements and challenges of palladium(II)-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. Chemical Communications, (26), 3854–3867.

  • Jensen, D. R., Pugsley, J. S., & Sigman, M. S. (2001). Palladium-Catalyzed Aerobic Oxidation of Secondary Alcohols. Journal of the American Chemical Society, 123(30), 7475–7476.

Sources

Validation & Comparative

Performance Showdown: A Comparative Analysis of (R)- vs. (S)-Chiral Oxazoline Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the choice of chiral ligand is paramount. This guide provides an in-depth performance comparison of enantiomeric ligands, specifically focusing on the principles governing the application of (R)- and (S)-oxazoline-containing ligands. While direct comparative data for (R)- and (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is not extensively available in the current literature, we will use the well-documented and highly successful phosphinooxazoline (PHOX) ligand family as a representative model. The principles of stereochemical control and catalytic performance discussed herein are broadly applicable to the wider class of quinoline-oxazoline and related P,N-ligands.

PHOX ligands, which feature a chiral oxazoline moiety, are a privileged class of ligands in asymmetric catalysis, renowned for their modular synthesis and effectiveness in a variety of metal-catalyzed transformations.[1][2][3] This guide will delve into a specific, well-documented example—the palladium-catalyzed asymmetric allylic alkylation (AAA)—to illustrate the performance differences between the (R) and (S) enantiomers of a PHOX ligand.

Comparative Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation

The asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction, and the enantioselectivity is critically dependent on the chiral ligand.[1][4][5] In a study exploring electronically modified PHOX ligands, a direct comparison was made between an (S)- and an (R)-PHOX ligand in the diastereoselective decarboxylative allylic alkylation of a β-ketoester.[6] This reaction serves as an excellent case study for comparing the influence of ligand chirality on product stereochemistry.

The reaction is the palladium-catalyzed diastereoselective decarboxylative allylic alkylation of β-ketoester 1 with allyl electrophile 2 , yielding diastereomeric products 3 and 4 .

Table 1: Ligand Performance in Diastereoselective Allylic Alkylation [6]

EntryLigandYield (%)Diastereomeric Ratio (3:4)
1(S)-t-BuPHOX ((S)-L1)801:12
2(R)-(p-CF₃)₃-i-PrPHOXMe₂ ((R)-L2)8518:1

Data is representative of the performance for this class of reaction and ligand.[6]

As the data clearly indicates, the choice of the ligand's absolute configuration has a profound and predictable impact on the stereochemical outcome of the reaction. The (S)-t-BuPHOX ligand strongly favors the formation of diastereomer 4 , with a diastereomeric ratio of 1:12.[6] In stark contrast, the (R)-(p-CF₃)₃-i-PrPHOXMe₂ ligand reverses this selectivity, affording diastereomer 3 as the major product with an 18:1 ratio.[6] This dramatic inversion of diastereoselectivity underscores the critical role of the chiral ligand in dictating the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

The following is a representative experimental protocol for the palladium-catalyzed asymmetric allylic alkylation, based on similar reported procedures.[6]

Materials:

  • [Pd₂(dba)₃] (dba = dibenzylideneacetone)

  • (R)- or (S)-PHOX ligand

  • β-ketoester substrate

  • Allylic electrophile

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd₂(dba)₃] (1 mol%) and the chiral PHOX ligand (2.5 mol%) in the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Add the β-ketoester substrate (1.0 equivalent) to the flask.

  • Add the allylic electrophile (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomeric products.

  • Determine the yield and diastereomeric ratio of the products using ¹H NMR spectroscopy and/or chiral HPLC analysis.

Mechanistic Insights and Stereochemical Model

The stereochemical outcome of the palladium-catalyzed asymmetric allylic alkylation is determined at the stage of the nucleophilic attack on the diastereomeric π-allyl palladium intermediates. The chiral PHOX ligand creates a well-defined chiral pocket around the palladium center, which dictates the facial selectivity of the attack.

The generally accepted mechanism involves the formation of a π-allyl palladium complex from the allylic electrophile. The chiral PHOX ligand coordinates to the palladium center, creating a chiral environment. The nucleophile, generated from the β-ketoester via decarboxylation, then attacks one of the two termini of the π-allyl group. The enantiomer of the ligand used will favor attack on one of the two prochiral faces of the π-allyl intermediate, leading to the observed stereoselectivity.

G cluster_cat_cycle Catalytic Cycle cluster_stereo Stereochemical Control A Pd(0)L* B Oxidative Addition A->B Allylic Electrophile C π-Allyl Pd(II) Complex B->C E Nucleophilic Attack C->E D Decarboxylation of Nu-H D->E Nu- F Reductive Elimination E->F F->A Re-entry G Product F->G R_Ligand (R)-PHOX-Pd Complex Pi_Allyl π-Allyl Intermediate R_Ligand->Pi_Allyl S_Ligand (S)-PHOX-Pd Complex S_Ligand->Pi_Allyl Product_R Product (e.g., 3) Pi_Allyl->Product_R Attack from 'Re' face Product_S Product (e.g., 4) Pi_Allyl->Product_S Attack from 'Si' face

Figure 1: Simplified catalytic cycle and stereochemical control in Pd-catalyzed AAA.

The DOT script above generates a diagram illustrating the key steps in the catalytic cycle and a conceptual representation of how the (R)- and (S)-ligands direct the nucleophilic attack to opposite faces of the π-allyl intermediate, leading to the formation of different product diastereomers.

Conclusion

The choice between (R)- and (S)-enantiomers of a chiral ligand is a critical decision in the design of an asymmetric synthesis. As demonstrated with the PHOX ligand family in the context of palladium-catalyzed asymmetric allylic alkylation, the absolute configuration of the ligand directly controls the stereochemical outcome of the reaction, often with a high degree of predictability. For researchers and drug development professionals, understanding these fundamental principles of stereocontrol is essential for the rational design of synthetic routes to enantiomerically pure molecules. While the originally queried 4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole lacks extensive comparative data, the performance of analogous P,N-ligands like PHOX provides a robust and reliable framework for predicting its behavior in asymmetric catalysis.

References

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). [Source not further specified]
  • Stoltz, B. M., et al. (2015). Synthesis and Exploration of Electronically Modified (R)-5,5-Dimethyl-(p-CF3)3-i-PrPHOX in Palladium-Catalyzed Enantio- and Diastereoselective Allylic Alkylation: A Practical Alternative to (R). [Source not further specified]
  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applic
  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021). [Source not further specified]
  • Phosphinooxazolines. Wikipedia. [Link]

  • Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. (2014). Beilstein Journal of Organic Chemistry.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (2001).
  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric C
  • Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. (2010).
  • Synthesis, Application and Kinetic Studies of Chiral Phosphite-Oxazoline Palladium Complexes as Active and Selective Catalysts in Intermolecular Heck Reactions. (2018).

Sources

A Comparative Benchmarking Guide: (R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole vs. C₂-Symmetric Box Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of enantiomerically pure molecules, essential for pharmaceuticals and fine chemicals, the choice of a chiral ligand is a critical determinant of success. This guide provides an in-depth comparison between the established, C₂-symmetric bis(oxazoline) (Box) ligands and the quinolinyl-oxazoline ligand, specifically (R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole (QuinOx). We will delve into their structural rationale, compare their performance in key asymmetric transformations with supporting experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.

Introduction to the Ligand Classes: Structural and Mechanistic Philosophy

The efficacy of a chiral ligand stems from its ability to create a well-defined, asymmetric environment around a metal center. This chiral pocket dictates the facial selectivity of a substrate's approach, thereby controlling the stereochemical outcome of the reaction.

This compound (QuinOx)

This ligand belongs to the broader class of non-C₂-symmetric quinolinyl-oxazoline ligands. Its structure features a single chiral center on the oxazoline ring, derived from (R)-phenylalaninol. The key coordinating elements are the nitrogen atoms of the quinoline ring and the oxazoline ring, which act as a bidentate N,N-chelate for a Lewis acidic metal center. The bulky benzyl group provides steric hindrance to influence substrate approach, while the planar, aromatic quinoline system can modulate the electronic properties of the catalyst and offer potential π-π stacking interactions.

Bis(oxazoline) (Box) Ligands

Box ligands are a renowned class of "privileged" chiral ligands, characterized by their robust C₂-symmetry.[1] This symmetry is a powerful design element, as it reduces the number of possible diastereomeric transition states, often leading to higher and more predictable enantioselectivity.[1] Typically, two identical chiral oxazoline rings are bridged by a methylene (Box) or a pyridine (PyBox) linker. The substituents at the 4-position of the oxazoline rings (e.g., phenyl, tert-butyl, isopropyl) are crucial for creating the chiral pockets that shield one face of the coordinated substrate.[2][3]

Caption: General structures of QuinOx and a representative Ph-Box ligand.

Performance Benchmark in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings with high stereocontrol.[4] Chiral Lewis acid catalysts are frequently employed to induce enantioselectivity.

The Cu(II) complexes of Box ligands are exceptionally effective catalysts for this transformation, particularly with bidentate dienophiles like N-acryloyl oxazolidinones.[2][4] The C₂-symmetric ligand creates a chiral environment where one phenyl group of the ligand sterically blocks one face of the coordinated dienophile, forcing the diene to approach from the less hindered face, resulting in high enantioselectivity.[5]

While specific data for the title QuinOx ligand in Diels-Alder reactions is not extensively reported in peer-reviewed literature, the performance of related quinoline-oxazoline ligands often shows moderate to good enantioselectivity, suggesting the system is viable but may be more substrate-dependent than the highly optimized Box systems.

Table 1: Performance in the Asymmetric Diels-Alder Reaction of Cyclopentadiene and N-Acryloyl-2-oxazolidinone

LigandMetal PrecursorCatalyst Loading (mol%)Yield (%)endo:exo Ratioee (%) of endo
(S,S)-Ph-Box Cu(OTf)₂1098>99:198
(S,S)-tBu-Box Cu(OTf)₂1082-92>94:690-98
(R)-QuinOx Cu(OTf)₂N/AN/AN/AData not available

Data for Box ligands sourced from representative literature.[4][5][6]

Performance Benchmark in Asymmetric Michael Additions

The conjugate or Michael addition is a fundamental method for forming carbon-carbon bonds.[7] The stereocontrol in these reactions is critical for synthesizing complex chiral molecules.

PyBox ligands, a tridentate variant of Box ligands, have shown excellent efficacy in lanthanide-catalyzed nitro-Michael additions. For instance, a La(OTf)₃ complex with a bulky PyBox ligand catalyzes the addition of nitroalkanes to (E)-2-azachalcones with good yields and high enantiomeric excesses.[8][9]

The bidentate QuinOx ligand, complexed with suitable metals, is also described as a catalyst for enantioselective carbon-carbon bond-forming reactions like aldol additions and allylic alkylations, suggesting its potential applicability in Michael additions, though specific benchmark data remains limited.[10]

Table 2: Performance in the Asymmetric Nitro-Michael Addition

LigandMetal PrecursorReactionYield (%)ee (%)
(R,R)-Naphthyl-PyBox La(OTf)₃Nitroalkane + (E)-2-azachalcone58-74up to 87
(R)-QuinOx N/AN/AN/AData not available

Data for PyBox ligand sourced from representative literature.[8][9]

Performance Benchmark in Asymmetric Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction is a powerful variant of the aldol reaction, enabling the stereoselective formation of β-hydroxy carbonyl compounds.[11]

Here again, Cu(II)-Box complexes have proven to be highly effective. They catalyze the enantioselective addition of silyl enol ethers to various electrophiles, including acylpyridine N-oxides, to produce chiral tertiary alcohols with high yields and excellent enantioselectivities.[12][13] The choice of the Box ligand's substituent and the copper counter-ion is crucial for optimizing the results.[12]

Table 3: Performance in the Asymmetric Mukaiyama Aldol Reaction

LigandMetal PrecursorReactionYield (%)ee (%)
(S,S)-Ph-Box Cu(BF₄)₂Acylpyridine N-oxide + Difluoroenoxysilane8493
(R)-QuinOx N/AN/AN/AData not available

Data for Box ligand sourced from representative literature.[12]

Experimental Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction

This protocol describes a general procedure for the Cu(II)-Box catalyzed Diels-Alder reaction, which serves as a self-validating system for benchmarking ligand performance.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acidic copper(II) catalysts are sensitive to water, which can compete for coordination and deactivate the catalyst. Therefore, flame-drying glassware and using dry solvents are critical.

  • Inert Atmosphere: An argon or nitrogen atmosphere prevents oxidation and moisture contamination.

  • Catalyst Pre-formation: Stirring the ligand and metal salt together before adding substrates allows for the formation of the active chiral complex, ensuring the reaction begins under catalytic control.

  • Molecular Sieves: Powdered 4Å molecular sieves are added as a scavenger to remove trace amounts of water, further protecting the catalyst.[6]

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral bis(oxazoline) ligand (e.g., (S,S)-Ph-Box, 0.10 mmol) and Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.10 mmol).

  • Add anhydrous dichloromethane (CH₂Cl₂) (10 mL) and stir the solution at room temperature for 1 hour. A color change (e.g., to green or blue) indicates complex formation.

  • Add powdered 4Å molecular sieves (~200 mg).

  • Reaction Execution: Cool the flask to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Add the dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 mmol).

  • Add the diene (e.g., cyclopentadiene, 2.0-3.0 mmol) dropwise.

  • Monitoring and Workup: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of NH₄Cl.

  • Warm the mixture to room temperature, filter through a pad of silica gel, and wash with ethyl acetate.

  • Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).[6]

G_Protocol start Start: Flame-dried Schlenk flask under Argon add_ligand 1. Add Ligand and Cu(OTf)₂ start->add_ligand add_solvent 2. Add anhydrous CH₂Cl₂ Stir for 1 hr add_ligand->add_solvent add_sieves 3. Add 4Å Molecular Sieves add_solvent->add_sieves cool 4. Cool to Reaction Temp (e.g., -78 °C) add_sieves->cool add_dienophile 5. Add Dienophile cool->add_dienophile add_diene 6. Add Diene (dropwise) add_dienophile->add_diene monitor 7. Stir and Monitor by TLC add_diene->monitor quench 8. Quench Reaction monitor->quench workup 9. Filter and Concentrate quench->workup analyze 10. Purify and Analyze (Yield, dr, ee%) workup->analyze end End analyze->end

Caption: Workflow for a representative Cu-Box catalyzed Diels-Alder reaction.

Conclusion and Ligand Selection Insights

This guide demonstrates the robust and high-performance nature of C₂-symmetric Box ligands across a range of fundamental asymmetric transformations. Their predictable stereochemical outcomes, driven by a well-understood steric blocking model, make them a first-choice ligand class for reactions like the Diels-Alder cycloaddition. The extensive literature provides a solid foundation for their application and optimization.[3]

The this compound (QuinOx) represents a structurally distinct class of chiral ligands. While comprehensive benchmarking data is less prevalent, its non-symmetrical nature and unique electronic properties conferred by the quinoline moiety present an opportunity for novel reactivity and selectivity. It may prove particularly effective in cases where the C₂-symmetric environment of a Box ligand is suboptimal for a specific substrate or where alternative coordination geometries are desired.

Key Takeaways for Researchers:

  • For Established, High-ee Transformations: Begin with a well-documented C₂-symmetric ligand like Ph-Box or tBu-Box, as their performance is reliable and extensively validated.

  • For Novel Substrates or Reactions: When established ligands yield poor results, exploring alternative scaffolds like QuinOx is a logical next step. The unique steric and electronic profile may unlock the desired reactivity or reverse enantioselectivity.

  • Systematic Screening is Key: The optimal ligand is always reaction- and substrate-specific. A systematic screening of different ligand classes, metal precursors, and reaction conditions is paramount to achieving success in asymmetric catalysis.

References

  • Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society. [Link]

  • Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. In Handbook of Cyclization Reactions. Wiley-VCH. [Link]

  • Hu, Y., et al. (2014). Copper-Catalyzed Enantioselective Hetero-Diels–Alder Reaction of Danishefsky's Diene with β,γ-Unsaturated α-Ketoesters. Organic Letters. [Link]

  • Sanz-Marco, A., et al. (2023). A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia contributors. (2023). Bisoxazoline ligand. Wikipedia. [Link]

  • Rawal, V. H., et al. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PMC. [Link]

  • Gotor-Gotor, R., et al. (2013). Enantioselective LaIII‐pyBOX‐Catalyzed Nitro‐Michael Addition to (E)‐2‐Azachalcones. Chemistry – A European Journal. [Link]

  • MySkinRecipes. (2026). (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole. MySkinRecipes. [Link]

  • Ghosh, A. K., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

  • Science of Synthesis. (2010). Asymmetric Mukaiyama Aldol Reaction. Thieme. [Link]

  • He, L., et al. (2010). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC. [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for High-Purity (R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth technical comparison of elemental analysis standards for (R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the causality behind experimental choices, establish a framework for data trustworthiness, and compare the utility of elemental analysis against other orthogonal analytical techniques.

Introduction: The Critical Role of Purity in Chiral Ligand Chemistry

This compound is a member of the quinoline-oxazoline class of chiral ligands, which are instrumental in asymmetric catalysis.[1][2] These ligands coordinate with metal ions to create a chiral environment, enabling the synthesis of enantiomerically pure compounds crucial for pharmaceutical development.[3] The stereoselectivity and catalytic efficiency of these processes are directly dependent on the absolute purity of the ligand. Even minor impurities, such as residual solvents, starting materials, or inorganic salts, can poison the catalyst or alter the reaction pathway, leading to diminished yields and enantiomeric excess.

Therefore, verifying the elemental composition of this compound is not merely a characterization step but a fundamental quality control standard. Elemental analysis provides a quantitative measure of the mass fractions of carbon, hydrogen, and nitrogen, serving as a direct and absolute method to confirm the empirical formula and assess purity against a theoretical ideal.

The Gold Standard: Combustion Analysis for C, H, and N

The cornerstone of purity verification for any organic compound is the comparison of its experimentally determined elemental composition with the theoretical values derived from its molecular formula. For this compound, the molecular formula is C₁₉H₁₆N₂O .[4][5]

The Absolute Standard: Theoretical Composition

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of each element. This represents the absolute, ideal standard against which all experimental results are measured.

  • Molecular Formula: C₁₉H₁₆N₂O

  • Molecular Weight: 288.34 g/mol [1][6]

  • Calculation:

    • %C = (19 * 12.011) / 288.34 * 100 = 79.14%

    • %H = (16 * 1.008) / 288.34 * 100 = 5.59%

    • %N = (2 * 14.007) / 288.34 * 100 = 9.71%

The Principle of Combustion Analysis

The experimental determination of C, H, and N content is almost universally performed using an automated combustion analyzer. The principle is straightforward yet powerful:

  • Combustion: A small, precisely weighed sample (typically 1-3 mg) is combusted in a furnace at high temperatures (~900-1000 °C) in the presence of pure oxygen. This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx).

  • Reduction: The resulting gas mixture is passed through a reduction chamber containing heated copper to convert any nitrogen oxides back to N₂ gas.

  • Separation & Detection: The mixture of CO₂, H₂O, and N₂ is separated, typically by gas chromatography. The concentration of each gas is then measured using a thermal conductivity detector (TCD). The instrument's software back-calculates the mass of each element from the detector signal, which is then expressed as a percentage of the initial sample weight.

This method's authority stems from its reliance on fundamental stoichiometry, providing a direct measure of elemental content.

A Self-Validating Experimental Protocol

To ensure trustworthiness, the analytical run must be a self-validating system. This is achieved by analyzing certified standards and blanks alongside the target compound.

  • Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned. Check for leaks in the gas lines (Oxygen and Helium/Argon carrier gas).

  • Calibration: Perform a multi-point calibration using a certified, high-purity organic standard with a known elemental composition (e.g., Acetanilide). This establishes the detector's response curve.

  • Blank Analysis: Analyze an empty tin capsule to determine the system's baseline/background signal. This value is automatically subtracted from subsequent measurements.

  • Standard Verification: Analyze the certified standard as an unknown sample. The results must fall within the certified tolerance (e.g., ±0.3% of the known value) to validate the calibration.

  • Sample Preparation:

    • Place a new tin or silver sample capsule on a microbalance and tare.

    • Carefully weigh approximately 1.5 - 2.5 mg of the pure this compound into the capsule. The compound should be a dry, homogenous solid.

    • Record the weight with high precision (±0.001 mg).

    • Seal the capsule, ensuring no sample is lost, and shape it into a compact ball.

  • Sample Analysis: Analyze a minimum of three replicates of the target compound.

  • Post-Run Verification: Conclude the analytical run by re-analyzing the certified standard to check for any drift in the instrument's performance.

Data Interpretation and Acceptance Criteria

The final step is to compare the experimental results with the theoretical values. For high-purity compounds in research and pharmaceutical settings, the generally accepted tolerance is that the experimental value should be within ±0.4% of the theoretical value. As seen in analyses of similar complex quinoline derivatives, results often fall well within this range, typically within ±0.2%.[7]

ElementTheoretical Value (%)Acceptance Range (%)Typical Experimental Result
Carbon (C)79.1478.74 - 79.5479.05 ± 0.15
Hydrogen (H)5.595.19 - 5.995.65 ± 0.10
Nitrogen (N)9.719.31 - 10.119.68 ± 0.12

Interpreting Deviations:

  • Low Carbon, Low Hydrogen: May indicate the presence of inorganic impurities (e.g., silica from chromatography, catalyst residue) or excess water.

  • High Hydrogen: Often points to the presence of residual organic solvents with a high H/C ratio (e.g., hexane, ethyl acetate).

  • All Values Consistently Low: Suggests the presence of an impurity that contains none of the analyzed elements (e.g., inorganic salts) or a heteroatom not being analyzed (e.g., sulfur, phosphorus).

Workflow for Comprehensive Purity Verification

The following workflow illustrates how elemental analysis integrates into a broader strategy for compound verification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_decision Final Assessment A Synthesize & Purify Compound B Dry Sample Thoroughly (High Vacuum) A->B C Weigh Sample (1-3 mg) B->C E Combustion Analysis (CHN Analyzer) C->E D Instrument Calibration (Acetanilide Standard) D->E F Calculate Experimental %C, %H, %N E->F G Compare to Theoretical (C₁₉H₁₆N₂O) F->G H Verify: Within ±0.4% Tolerance G->H I Purity Confirmed H->I J Purity Questionable (Investigate Impurities) H->J

Caption: Workflow for purity verification using elemental analysis.

A Comparative Framework: Orthogonal Analytical Methods

While elemental analysis is a powerful tool for confirming an empirical formula, it provides no information about molecular structure, enantiomeric purity, or the identity of minor impurities. Therefore, it must be used as part of a suite of orthogonal (independent) analytical techniques for a complete and authoritative characterization.

TechniquePrimary PurposeComparison with Elemental AnalysisLimitations
Elemental Analysis Confirms mass percentages of C, H, N; verifies empirical formula.Provides absolute, quantitative data on elemental ratios.Does not give structural, isomeric, or enantiomeric information. Insensitive to impurities with similar elemental composition.
High-Resolution Mass Spectrometry (HRMS) Determines the exact molecular weight to four or five decimal places, confirming the molecular formula.Orthogonal confirmation of the molecular formula. Elemental analysis confirms ratios; HRMS confirms the total mass.Provides little information on quantity or the nature of impurities unless coupled with a separation technique (LC-MS).
NMR Spectroscopy (¹H, ¹³C) Provides detailed information about the chemical structure, connectivity, and chemical environment of atoms.Identifies the specific arrangement of atoms that elemental analysis only counts. Can detect and help identify structurally distinct impurities.Quantification can be complex (qNMR) and is less direct than elemental analysis for overall purity. Insensitive to non-proton/carbon-containing impurities.
Chiral HPLC Separates and quantifies the enantiomers of a chiral compound.Essential complement. Elemental analysis is blind to stereochemistry. This is the only common method to determine enantiomeric purity (%ee).Provides no information on elemental composition or structural confirmation of the main peak.
FTIR Spectroscopy Identifies the presence of specific functional groups (e.g., C=N, C-O, aromatic C-H).Confirms that the key chemical bonds expected in the structure are present.Primarily qualitative. Does not provide quantitative purity information or details on atomic connectivity.

Conclusion

The elemental analysis of this compound is a fundamental standard for establishing its purity and confirming its empirical formula. The authoritative benchmark is the theoretical composition of C: 79.14%, H: 5.59%, and N: 9.71% . A robust, self-validating experimental protocol using combustion analysis should yield results within ±0.4% of these values for a high-purity sample.

However, for the rigorous demands of asymmetric synthesis and pharmaceutical development, elemental analysis should not be considered in isolation. Its true value is realized when integrated into a comprehensive analytical workflow that includes orthogonal methods like HRMS, NMR, and particularly Chiral HPLC. This multi-faceted approach provides the highest degree of confidence in the identity, structure, and absolute purity of this critical chiral ligand.

References

  • CORE. Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • ResearchGate. Synthesis and characterization of a new azo quinoline ligand and its metal complexes with spectrophotometric determination and biological efficacy study of its Hg(II) complex. (2023). Available from: [Link]

  • PMC. Synthesis of axially chiral oxazoline–carbene ligands with an N-naphthyl framework and a study of their coordination with AuCl·SMe2. Available from: [Link]

  • DiVA Portal. OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Available from: [Link]

  • ResearchGate. Quinoline-oxazoline ligand 12 furnishes low-to-moderate enantioselectivity and chemical yields. Available from: [Link]

  • PMC. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). Available from: [Link]

  • Royal Society of Chemistry. 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. Available from: [Link]

  • PMC. Asymmetric Synthesis of Functionalized 2-Isoxazolines. Available from: [Link]

  • Royal Society of Chemistry. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. (2018). Available from: [Link]

  • PubMed. A Review of the Synthesis of Oxazoline Derivatives. Available from: [Link]

Sources

A Guide to Reproducible Asymmetric Synthesis: Evaluating (R)-Bn-Quinox and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical development and fine chemical synthesis, the ability to reliably produce a single, desired stereoisomer of a chiral molecule is paramount. Asymmetric catalysis is the key to this selectivity, and a vast array of chiral catalysts have been developed to meet this need. Among these, chiral phosphoric acids and their derivatives, including quinoline-based structures, have emerged as powerful tools. This guide provides an in-depth analysis of the factors influencing the reproducibility of asymmetric synthesis, with a focus on reactions catalyzed by quinoxaline-based systems, and offers a comparative look at alternative catalysts.

The Cornerstone of Asymmetric Catalysis: Why Reproducibility Matters

In the realm of drug development, a non-reproducible synthesis is a significant roadblock. The biological activity of a chiral molecule is often exclusive to one of its enantiomers, while the other may be inactive or even harmful. Therefore, ensuring consistent, high enantioselectivity (the preferential formation of one enantiomer over the other) is not just a matter of efficiency, but of safety and efficacy.

Reproducibility in asymmetric catalysis extends beyond simply obtaining the same result in the same lab. True robustness means that a reported procedure can be successfully replicated by different researchers in different laboratories. This requires a deep understanding of the critical parameters that can influence the reaction's outcome. For catalysts like (R)-Bn-Quinox, which belong to the broader class of chiral Brønsted acids, subtle variations in reaction conditions can lead to significant deviations in yield and enantiomeric excess (ee).[1]

Key Factors Influencing Reproducibility in (R)-Bn-Quinox Catalyzed Reactions

Achieving reproducible results in asymmetric synthesis hinges on the meticulous control of several experimental variables. The following factors are particularly critical when working with chiral phosphoric acid catalysts and related systems.

  • Catalyst Purity and Handling: The presence of impurities in the catalyst can have a dramatic effect on its activity and selectivity. Even small amounts of residual solvents, starting materials from the catalyst synthesis, or byproducts can interfere with the catalytic cycle. Careful purification and characterization of the catalyst are therefore essential first steps.

  • Reaction Conditions:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Precise temperature control is crucial for consistent enantioselectivity.

    • Solvent: The choice of solvent can influence the solubility of the catalyst and reactants, the stability of intermediates, and the overall reaction kinetics. The presence of even trace amounts of water can be detrimental in some cases.

    • Concentration: The concentration of the reactants and the catalyst loading can impact the reaction rate and, in some instances, the stereochemical outcome.

  • Substrate Quality: The purity of the starting materials is as important as the purity of the catalyst. Impurities in the substrate can compete for the catalyst's active site or introduce side reactions.

  • Atmosphere: Many catalytic reactions are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent catalyst deactivation or unwanted side reactions.

Comparative Analysis of Chiral Catalysts in Asymmetric Synthesis

While specific inter-laboratory reproducibility studies on (R)-Bn-Quinox are not extensively documented in the public domain, we can evaluate its potential performance by comparing it to other well-established chiral catalysts in similar transformations. The following table summarizes typical performance data for different classes of catalysts in key asymmetric reactions. This data, compiled from various sources, should be viewed as representative rather than a direct head-to-head comparison under identical conditions.

Reaction TypeCatalyst ClassRepresentative CatalystTypical Yield (%)Typical Enantiomeric Excess (ee%)References
Transfer Hydrogenation Chiral Phosphoric Acid(R)-TRIP>90>95[2]
Metal-Ligand ComplexRu-(R,R)-TsDPEN>95>99[3]
Mannich Reaction Chiral Phosphoric Acid(R)-SPINOL-PA>85>90[4]
OrganocatalystL-Proline70-9580-99[5]
Friedel-Crafts Alkylation Chiral Phosphoric Acid(R)-BINOL-PA>90>95
Metal-Ligand ComplexCu(II)-Box80-9990-99[6]
Borylation Metal-Ligand ComplexCu(I)/(R,R)-QuinoxP*>90>95[7]

This comparative data highlights that chiral phosphoric acids, the class to which (R)-Bn-Quinox is related, are highly competitive with both other organocatalysts and metal-based systems, often providing excellent yields and enantioselectivities.[4] The choice of catalyst will ultimately depend on the specific substrate, desired transformation, and operational considerations such as cost and catalyst removal.

Experimental Protocol: A Template for Reproducible Asymmetric Transfer Hydrogenation

The following protocol for the asymmetric transfer hydrogenation of a quinoline provides a detailed, step-by-step methodology that emphasizes the control of critical parameters to ensure reproducibility. This can serve as a starting point for developing robust procedures for reactions catalyzed by (R)-Bn-Quinox and similar chiral Brønsted acids.

Reaction: Asymmetric Transfer Hydrogenation of 2-Phenylquinoline

Catalyst: A Chiral Phosphoric Acid (e.g., (R)-TRIP)

Materials:

  • 2-Phenylquinoline (substrate)

  • Hantzsch Ester (reductant)

  • Chiral Phosphoric Acid Catalyst

  • Anhydrous Toluene (solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven and cooled under inert gas

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the chiral phosphoric acid catalyst (0.01 mmol, 1 mol%) to a dry reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: To the vial, add 2-phenylquinoline (1.0 mmol) and Hantzsch ester (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.

  • Reaction Execution: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess by chiral HPLC.

Mechanistic Rationale and Experimental Design

Chiral phosphoric acids are thought to act as bifunctional catalysts.[8] The acidic proton of the phosphate group activates the electrophile (in this case, the imine of the quinoline), while the basic phosphoryl oxygen interacts with the nucleophile (the Hantzsch ester), bringing them together in a well-defined chiral environment. This dual activation is key to achieving high enantioselectivity.

dot digraph "Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Catalyst [label="Chiral Phosphoric\nAcid (CPA)"]; Substrate [label="Quinoline (Sub)"]; Reductant [label="Hantzsch Ester (HE)"]; Intermediate [label="Ternary Complex\n[CPA-Sub-HE]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydride_Transfer [label="Hydride Transfer\n(Stereodetermining Step)", shape=ellipse]; Product_Complex [label="[CPA-Product-Oxidized HE]"]; Product [label="Tetrahydroquinoline\n(Product)"]; Regeneration [label="Catalyst Regeneration"];

Catalyst -> Intermediate [label="binds"]; Substrate -> Intermediate; Reductant -> Intermediate; Intermediate -> Hydride_Transfer; Hydride_Transfer -> Product_Complex; Product_Complex -> Product [label="releases"]; Product_Complex -> Catalyst [label="regenerates"]; Catalyst -> Catalyst [style=invis]; // for layout } dot Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a quinoline catalyzed by a chiral phosphoric acid.

The choices made in the experimental protocol are directly linked to this mechanism. The use of an anhydrous solvent and an inert atmosphere prevents the deactivation of the catalyst by water or oxygen. The precise control of temperature ensures that the energy barrier for the desired stereochemical pathway is consistently favored.

Troubleshooting for Enhanced Reproducibility

Even with a well-designed protocol, reproducibility issues can arise. The following flowchart provides a systematic approach to troubleshooting common problems in asymmetric catalysis.

dot digraph "Troubleshooting Flowchart" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start [label="Low Yield or ee%"]; check_catalyst [label="Check Catalyst Purity\nand Activity"]; check_reagents [label="Verify Purity of\nSubstrate and Reagents"]; check_conditions [label="Review Reaction Conditions\n(Temp, Solvent, Atmosphere)"]; optimize_catalyst [label="Optimize Catalyst Loading"]; optimize_conditions [label="Systematically Vary\nReaction Parameters"]; reproducible [label="Reproducible Result"]; issue_persists [label="Issue Persists"];

start -> check_catalyst; check_catalyst -> check_reagents [label="Catalyst OK"]; check_catalyst -> end_bad [label="Catalyst Impure/\nInactive"]; check_reagents -> check_conditions [label="Reagents Pure"]; check_reagents -> end_bad [label="Reagents Impure"]; check_conditions -> optimize_catalyst [label="Conditions Correct"]; check_conditions -> optimize_conditions [label="Conditions Suspect"]; optimize_catalyst -> reproducible [label="Improvement"]; optimize_catalyst -> optimize_conditions [label="No Improvement"]; optimize_conditions -> reproducible [label="Improvement"]; optimize_conditions -> issue_persists [label="No Improvement"]; reproducible -> end_good; issue_persists -> end_bad; } dot Caption: A systematic flowchart for troubleshooting reproducibility issues in asymmetric catalysis.

Conclusion

The reproducibility of asymmetric synthesis catalyzed by systems like (R)-Bn-Quinox is not a matter of chance, but a direct consequence of rigorous experimental design and control. While direct, large-scale reproducibility studies for every catalyst may not be readily available, a deep understanding of the underlying chemical principles and meticulous attention to experimental detail can empower researchers to achieve reliable and scalable results. By carefully considering catalyst purity, reaction conditions, and substrate quality, and by systematically troubleshooting any deviations, the scientific community can continue to build a robust and reliable foundation for the synthesis of chiral molecules that are essential for medicine and technology.

References

  • Akiyama, T., & Terada, M. (2004). Chiral Phosphoric Acid Catalysis. Accounts of Chemical Research, 37(8), 583-593.
  • Hu, Y., et al. (2016). Synthesis of Enantiomerically Enriched Chiral Tetrahydroquinolines via Sequential Dearomatization/Enantioselective Borylation Reactions. Advanced Synthesis & Catalysis, 358(15), 2379-2384.[7]

  • List, B. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5413-5415.
  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid. Angewandte Chemie International Edition, 43(12), 1566-1568.[4]

  • Terada, M. (2008). Chiral phosphoric acids as versatile catalysts for enantioselective carbon–carbon bond-forming reactions. Synthesis, 2008(12), 1929-1950.

  • Rueping, M., Sugiono, E., Azap, C., Theissmann, T., & Bolte, M. (2005). Enantioselective Brønsted acid catalyzed transfer hydrogenation: organocatalytic reduction of imines. Organic Letters, 7(17), 3781-3783.
  • Guinchard, X., & Vallée, F. (2016). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Beilstein Journal of Organic Chemistry, 12, 2436-2444.[2]

  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2008-2022.[3]

  • Dalko, P. I., & Moisan, L. (2004). In the golden age of organocatalysis.
  • Evans, D. A., Scheidt, K. A., Fandrick, K. R., Lam, H. W., & Wu, J. (2003). Enantioselective Friedel− Crafts alkylations of α, β-unsaturated 2-acyl imidazoles catalyzed by chiral copper (II) complexes. Journal of the American Chemical Society, 125(36), 10780-10781.
  • Gridnev, I. D. (2023). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. International Journal of Molecular Sciences, 24(6), 5568.[9]

  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of (R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole. The protocols herein are synthesized from established safety data for the target compound and its structural analogs, namely quinoline and oxazoline derivatives, to ensure a robust and comprehensive safety framework. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). A thorough risk assessment is mandatory before commencing any experimental work. This assessment must be specific to your laboratory's conditions and handling scale.

The toxicological profile is logically derived from its constituent chemical motifs: the quinoline core and the dihydrooxazole ring system. Quinoline derivatives are known to be potentially toxic, with some being suspected carcinogens or mutagens, and are often harmful upon ingestion or skin contact.[1][2] Oxazoline and oxazolidinone compounds frequently cause skin, eye, and respiratory irritation.[3][4][5] Therefore, a multi-layered PPE approach is mandatory to mitigate these risks.[6]

Table 1: Summary of Potential Hazards
Hazard CategoryDescriptionRationale based on Structural Analogs
Acute Oral Toxicity Harmful if swallowed.Quinoline compounds are frequently classified as toxic if swallowed.[1][2]
Skin Irritation Causes skin irritation upon contact.Both quinoline and oxazoline derivatives are known skin irritants.[1][2][3]
Eye Irritation Causes serious eye irritation.Severe eye irritation is a common hazard for both parent compound classes.[1][3][5]
Respiratory Irritation May cause irritation to the respiratory tract, especially if handled as a dust or aerosol.Oxazolidinone derivatives are noted to cause respiratory irritation.[4]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a task-specific risk assessment. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Table 2: Recommended PPE for Specific Laboratory Tasks
TaskRequired Engineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Ventilated chemical storage cabinetSafety glasses with side shieldsChemical-resistant gloves (Nitrile)Standard lab coatNot required
Weighing Solid Chemical fume hood or ventilated balance enclosureTightly fitting safety gogglesChemical-resistant gloves (Nitrile)Standard lab coatNot required if in a certified hood
Preparing Solutions Chemical fume hoodTightly fitting safety goggles and a face shieldChemical-resistant gloves (Nitrile)Standard lab coatNot required if in a certified hood
Running Reactions Chemical fume hoodTightly fitting safety gogglesChemical-resistant gloves (Nitrile)Standard lab coatNot required if in a certified hood
Handling Spills N/ATightly fitting safety goggles and a face shieldHeavy-duty chemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron or suitNIOSH-approved respirator with appropriate cartridges
Eye and Face Protection

Direct contact with the eyes can cause serious irritation.

  • Minimum Requirement: Tightly fitting safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times in the laboratory.[3][4]

  • Splash Hazard: When handling solutions or performing transfers where a splash is possible, a face shield must be worn over safety goggles to protect the entire face.[6][7]

Hand Protection

This compound causes skin irritation, and analogs suggest potential for harm upon dermal absorption.[1]

  • Glove Type: Chemical-resistant gloves, such as nitrile, are required for all handling procedures.[6] Always check the manufacturer's chemical resistance guide to ensure the chosen glove material is appropriate for the solvents being used.[7]

  • Integrity Check: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[6] Remove and replace gloves immediately if contact with the chemical occurs, and wash hands thoroughly.

Body Protection

A barrier is necessary to prevent incidental skin contact.

  • Standard Operations: A properly fitting, long-sleeved laboratory coat should be worn and kept fully fastened.[6][7]

  • Large Quantities/High Risk: For handling larger quantities (>10g) or in situations with a significant risk of spillage, chemical-resistant clothing or a chemical-resistant apron worn over the lab coat is required.[6][8]

Respiratory Protection

Inhalation of dust or aerosols may cause respiratory irritation.

  • Primary Control: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to control dust or aerosol generation, a NIOSH-approved air-purifying respirator with appropriate particulate and organic vapor cartridges must be used.[4][6] Respirator use requires prior medical evaluation and fit-testing.[7]

Operational and Disposal Plans

A structured workflow is essential for minimizing risk during handling and disposal.

Step-by-Step Safe Handling Protocol
  • Preparation:

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[3][6]

    • Designate a specific work area within a chemical fume hood.

    • Don all required PPE as outlined in Table 2.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling (Weighing & Transfer):

    • Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure.[6]

    • Use non-sparking tools for transfers.[9]

    • Keep the container tightly closed when not in use.[5][10]

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.

    • Carefully remove PPE, avoiding cross-contamination. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]

  • Disposal:

    • All waste materials, including contaminated PPE, empty containers, and cleanup materials, must be treated as hazardous waste.[6]

    • Collect solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

    • Dispose of all waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[2][3][11] Do not pour waste down the drain.[9][12]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_post 3. Post-Operation Phase cluster_disposal 4. Waste Management prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) handle_weigh Weigh Solid Compound prep_ppe->handle_weigh Proceed prep_area Prepare & Verify Fume Hood Operation prep_area->handle_weigh prep_emergency Check Eyewash/ Safety Shower Access prep_emergency->prep_ppe handle_transfer Prepare Solution / Perform Reaction handle_weigh->handle_transfer post_decon Decontaminate Work Area & Equipment handle_transfer->post_decon Work Complete waste Collect all contaminated materials as Hazardous Waste handle_transfer->waste Generates Waste post_ppe Remove PPE (Gloves Last) post_decon->post_ppe post_decon->waste post_wash Wash Hands Thoroughly post_ppe->post_wash post_ppe->waste

Caption: Logical workflow for safely handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11][13]

  • Skin Contact: Promptly flush the affected area with plenty of soap and water for at least 15 minutes.[11][13] Remove all contaminated clothing while under a safety shower if the exposure is extensive.[14] Seek medical attention if irritation persists.[11][13]

  • Inhalation: Remove the individual to fresh air.[9][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[13] Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting.[11][13] Rinse the mouth thoroughly with water.[9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or seek immediate medical attention.[11][13]

  • Chemical Spill:

    • Evacuate all non-essential personnel from the immediate area.[9][13]

    • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.[14]

    • Wearing appropriate PPE (including respiratory protection), absorb the spill with an inert, non-combustible material like vermiculite or sand.[13]

    • Collect the material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[9][13]

    • Ventilate the area and decontaminate the spill site thoroughly.

By integrating these comprehensive PPE, handling, and emergency protocols into your standard operating procedures, you can effectively manage the risks associated with this compound and maintain a secure research environment.

References

  • 2-Ethyl-2-Oxazoline Safety Data Sheet - Polymer Chemistry Innovations. (2019, April 16).
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem. (n.d.). BenchChem.
  • Oxazoline - Safety Data Sheet - ChemicalBook. (n.d.). ChemicalBook.
  • 2-Ethyl-2-Oxazoline Safety Data Sheet - Polymer Chemistry Innovations. (2018, May 18).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • (R)
  • (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole | 933992-48-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • JP-7535 p.1 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 5). TCI Chemicals.
  • Quinoline - SAFETY DATA SHEET - Penta chemicals. (2025, May 13). Ing. Petr Švec - PENTA s.r.o.
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11). Chemos GmbH & Co. KG.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). SAMS Solutions.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.